N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)quinoxaline-2-carboxamide
Description
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to a pyrimidinyl-ethyl moiety. The quinoxaline ring system is known for its planar, aromatic structure, which facilitates π-π interactions in biological systems, while the pyrimidine subunit with a trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-10-8-14(17(18,19)20)25-15(23-10)6-7-21-16(26)13-9-22-11-4-2-3-5-12(11)24-13/h2-5,8-9H,6-7H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSLRTJHLICMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=NC3=CC=CC=C3N=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes.
Mode of Action
It is known that molecules with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in certain cell types.
Pharmacokinetics
The compound is known to be a solid, which could influence its bioavailability.
Biological Activity
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHFNO
IUPAC Name: this compound
The compound features a quinoxaline core linked to a pyrimidine moiety, which is further substituted with a trifluoromethyl group. This unique structure contributes to its biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound is known to inhibit certain enzymes involved in inflammatory pathways, particularly through the modulation of the NF-kB signaling pathway.
- Receptor Interaction: It may also interact with receptors in the central nervous system, influencing various signaling cascades that lead to neuroprotective effects.
- Antioxidant Activity: By modulating the activity of antioxidant enzymes, it can reduce oxidative stress, which is crucial in many pathological conditions.
Anti-inflammatory and Neuroprotective Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to reduce pro-inflammatory cytokines in vitro, highlighting its potential as a therapeutic agent for conditions like arthritis and neurodegenerative diseases .
Anticancer Potential
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis. For instance, it was found to exhibit cytotoxic effects against human chronic myeloid leukemia (CML) cell lines, with an IC50 value indicating effective inhibition at nanomolar concentrations .
Research Studies and Case Studies
Case Study: Anticancer Activity
A detailed investigation into the anticancer properties revealed that the compound inhibited HsPim-1 kinase activity with an IC50 value of 74 nM, showcasing its potential as an anticancer agent. The study also indicated that the compound's structural features are critical for its selectivity and potency against cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key structural analogs is summarized below:
Key Observations:
- Target Compound vs. 2-Bromo-Benzamide Analog (): The target compound replaces the brominated benzamide group with a quinoxaline-2-carboxamide, reducing molecular weight by ~28.9 g/mol. The shared pyrimidinyl-ethyl group suggests a conserved structural motif for target binding, possibly in enzyme active sites .
- Target Compound vs. N-methylquinoxaline-6-carboxamide (): The methyl-substituted analog lacks the pyrimidinyl-ethyl group, resulting in a simpler structure with lower molecular weight (191.2 vs. 359.3 g/mol). The absence of the trifluoromethyl group may reduce metabolic stability, highlighting the target compound’s optimized design for prolonged biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
